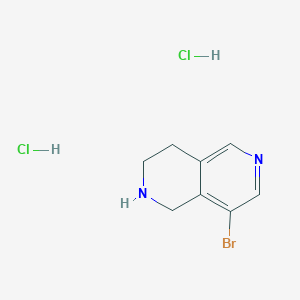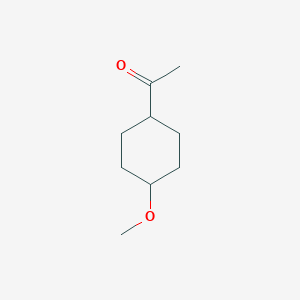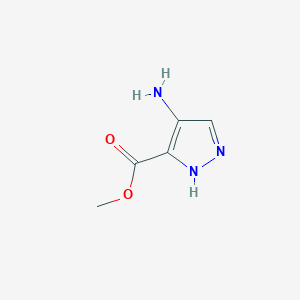
4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione is a chemical compound with potential applications in scientific research. It is a member of the pyrimidine family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with various cellular targets, such as enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA topoisomerase. It also modulates the expression and function of various receptors, such as NMDA, GABA, and adenosine receptors. Furthermore, it affects several signaling pathways, such as MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration, duration of exposure, and target cells or tissues. At low concentrations, it exhibits antioxidant and anti-inflammatory effects by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. At higher concentrations, it induces cell death by activating apoptotic pathways and disrupting cellular homeostasis. It also affects various physiological processes, such as neurotransmission, metabolism, and immune response.
实验室实验的优点和局限性
The advantages of using 4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione in lab experiments include its diverse biological activities, relatively simple synthesis method, and availability of analogs for structure-activity relationship studies. However, there are also some limitations, such as its potential toxicity, lack of selectivity for specific targets, and limited knowledge of its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research on 4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione. First, further studies are needed to elucidate its mechanism of action and identify its specific targets and pathways. Second, the development of more potent and selective analogs could enhance its therapeutic potential and reduce its toxicity. Third, the investigation of its pharmacokinetics and pharmacodynamics could facilitate its translation into clinical applications. Fourth, the exploration of its interactions with other drugs and natural compounds could lead to the discovery of novel drug combinations and synergies. Finally, the evaluation of its effects on various disease models and animal models could provide insights into its therapeutic efficacy and safety.
合成方法
The synthesis of 4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione involves the reaction of 4-bromobenzaldehyde, 4-methylbenzaldehyde, and thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps, including condensation, cyclization, and sulfurization. The yield of the final product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学研究应用
4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. In particular, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
4-(4-bromophenyl)-6-(4-methylphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-11-2-4-12(5-3-11)15-10-16(20-17(21)19-15)13-6-8-14(18)9-7-13/h2-10,16H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZFGMKMWWBRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)



![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)
![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018015.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)




amine hydrochloride](/img/structure/B3018022.png)

